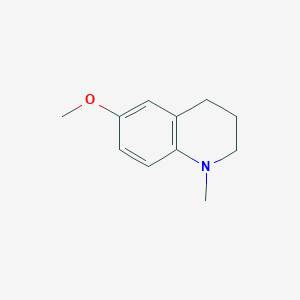
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as chemical reagents, organic intermediates, fine chemicals, and for pharmaceutical research and development . It is also known by other names such as thallin, thalline, 6-methoxytetrahydroquinoline, and 1,2,3,4-tetrahydro-6-methoxyquinoline .
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroquinoline is C10H13NO . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N . The SMILES string is COC1=CC2=C (C=C1)NCCC2 .Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and an organic intermediate . It is also used in pharmaceutical research and development .Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline is a dark brown solid . It has a molecular weight of 163.22 g/mol . The melting point is between 34°C to 37°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline has been utilized in various synthetic processes. González-Bello et al. (1997) described its use in the synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, highlighting its role in generating antibodies capable of catalyzing cationic cyclization reactions (González-Bello, C., Abell, C., & Leeper, F., 1997).
Inhibiting Tubulin Polymerization
Wang et al. (2014) found that modifications to the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety led to the production of compounds with significant in vitro cytotoxic activity, particularly against tubulin assembly, indicating its potential in cancer research (Wang, X.-F. et al., 2014).
Antifungal Properties
Bohórquez et al. (2015) synthesized derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline, demonstrating antifungal activity against dermatophytes. This suggests a potential application in developing antifungal agents (Bohórquez, A. R., Kouznetsov, V., & Zacchino, S., 2015).
Antibacterial Agents
Rauckman et al. (1989) explored the use of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives in antibacterial agents, particularly those targeting bacterial dihydrofolate reductase (Rauckman, B., Tidwell, M. Y., Johnson, J. V., & Roth, B., 1989).
Antioxidant Activity
Nishiyama et al. (2002) investigated the antioxidant activities of 6-methoxy-1,2,3,4-tetrahydroquinolines, finding that they were effective antioxidants in certain systems, which could be relevant for developing antioxidant therapies (Nishiyama, T., Suzuki, T., Hashiguchi, Y., Shiotsu, S., & Fujioka, M., 2002).
Safety And Hazards
Zukünftige Richtungen
While the future directions for 6-Methoxy-1,2,3,4-tetrahydroquinoline are not explicitly mentioned in the search results, it is known that it is used as a chemical reagent, an organic intermediate, and for pharmaceutical research and development . This suggests that it may continue to be used in these areas and potentially in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCIIGUSMFBKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)


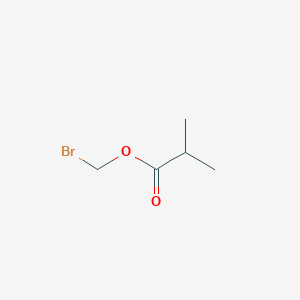
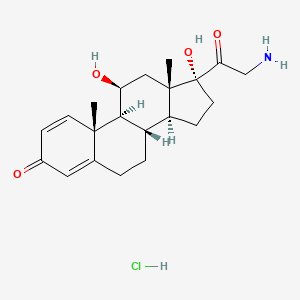
![4'-Tert-butyl[1,1'-biphenyl]-2-amine](/img/structure/B3152807.png)
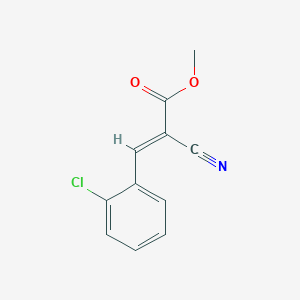


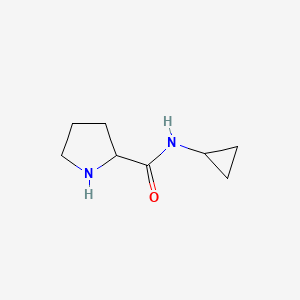

![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)
